![molecular formula C5H7N5 B14617515 1-Methyl-4,7-dihydrotriazolo[4,5-d]pyrimidine CAS No. 58950-30-4](/img/structure/B14617515.png)
1-Methyl-4,7-dihydrotriazolo[4,5-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4,7-dihydrotriazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its bicyclic structure, which includes a triazole ring fused to a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-4,7-dihydrotriazolo[4,5-d]pyrimidine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-amino-1,2,4-triazole with an aldehyde and a β-dicarbonyl compound in the presence of a suitable catalyst can yield the desired compound . The reaction typically requires heating and may involve solvents such as dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-4,7-dihydrotriazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4,7-dihydrotriazolo[4,5-d]pyrimidine has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Methyl-4,7-dihydrotriazolo[4,5-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .
Vergleich Mit ähnlichen Verbindungen
6-C(O)R-7-aryl-5-methyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidines: These compounds share a similar triazolopyrimidine core but differ in their substituents and functional groups.
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds have a pyrimidine ring fused to a pyridine ring and exhibit different biological activities.
Uniqueness: 1-Methyl-4,7-dihydrotriazolo[4,5-d]pyrimidine stands out due to its specific substitution pattern and the presence of a methyl group at the 1-position
Eigenschaften
CAS-Nummer |
58950-30-4 |
|---|---|
Molekularformel |
C5H7N5 |
Molekulargewicht |
137.14 g/mol |
IUPAC-Name |
1-methyl-4,7-dihydrotriazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C5H7N5/c1-10-4-2-6-3-7-5(4)8-9-10/h3H,2H2,1H3,(H,6,7) |
InChI-Schlüssel |
VSZUQZGUQHMBGD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(NC=NC2)N=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



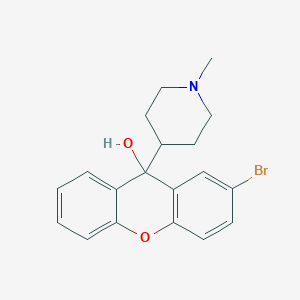


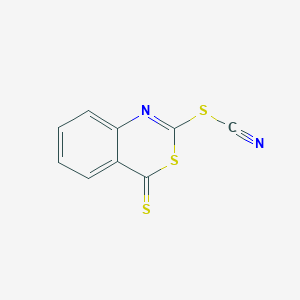
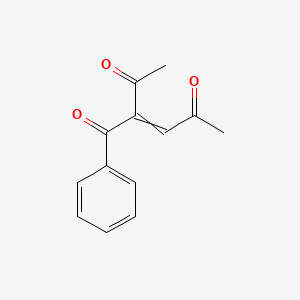
![1-[3-(Ethoxymethyl)but-3-en-1-yn-1-yl]-4-methylbenzene](/img/structure/B14617476.png)
![N,N'-[(3-Methylphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14617478.png)
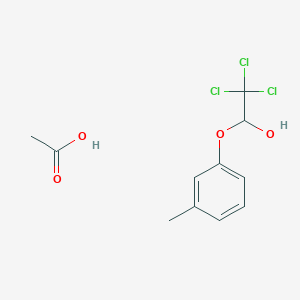

![2,2'-[(E)-Diazenediyl]bis(4-cyanopentanoic acid)](/img/structure/B14617507.png)
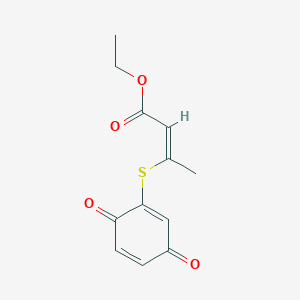
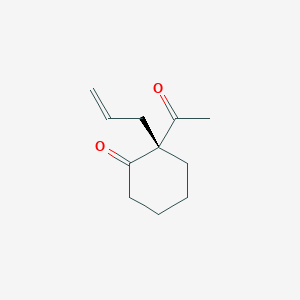
![Benzene, 1-[3,3-dichloro-2-(chloromethyl)propyl]-4-methyl-](/img/structure/B14617532.png)
